Flurpiridaz (18F) is classified as an investigational diagnostic radiopharmaceutical. It is primarily synthesized for use in PET imaging, focusing on myocardial perfusion. The compound is developed by Lantheus Medical Imaging and has been the subject of extensive research aimed at evaluating its efficacy in clinical settings.
The synthesis of Flurpiridaz (18F) involves a fully automated radiosynthesis process, which has been optimized to yield high radiochemical purity and efficiency. The process typically starts with the precursor compound, which undergoes several steps including fluorination using fluorine-18, a positron-emitting radionuclide.
Flurpiridaz (18F) has the molecular formula C18H22Cl[18F]N2O3 and a molecular weight of 367.8 g/mol . The compound's structure includes a pyridaben backbone with modifications that enhance its binding affinity to mitochondrial complex I, which is crucial for its role in myocardial imaging.
The chemical reactions involved in the synthesis of Flurpiridaz (18F) primarily focus on the substitution of tosyl groups with fluorine-18. This process is critical for incorporating the radioactive isotope into the compound:
Flurpiridaz (18F) functions as an imaging agent by targeting mitochondrial complex I in myocardial cells. The mechanism involves:
Flurpiridaz (18F) exhibits several significant physical and chemical properties:
Flurpiridaz (18F) has several promising applications in medical imaging:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3